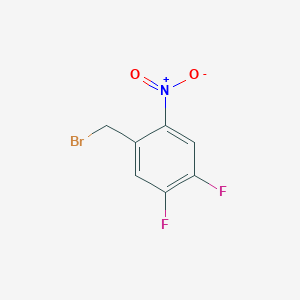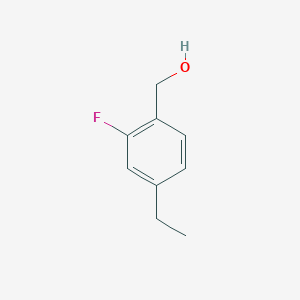![molecular formula C7H14N2O2 B13599506 [3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Methoxymethyl)cyclobutyl]urea, Mixture of diastereomers: is a chemical compound with the molecular formula C7H14N2O2. It is characterized by the presence of a cyclobutyl ring substituted with a methoxymethyl group and a urea moiety. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(methoxymethyl)cyclobutyl]urea typically involves the reaction of cyclobutylamine with methoxymethyl chloride to form the intermediate [3-(methoxymethyl)cyclobutyl]amine. This intermediate is then reacted with isocyanate to yield the final product, [3-(methoxymethyl)cyclobutyl]urea .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: [3-(Methoxymethyl)cyclobutyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(methoxymethyl)cyclobutyl]urea is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicine, [3-(methoxymethyl)cyclobutyl]urea is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials and chemical processes .
Mécanisme D'action
The mechanism of action of [3-(methoxymethyl)cyclobutyl]urea involves its interaction with specific molecular targets. The methoxymethyl group and the urea moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
[3-(Methoxymethyl)cyclobutyl]amine: This compound is an intermediate in the synthesis of [3-(methoxymethyl)cyclobutyl]urea and shares similar structural features.
Cyclobutylurea: Another related compound with a cyclobutyl ring and a urea moiety.
Methoxymethylurea: A compound with a methoxymethyl group and a urea moiety, similar to [3-(methoxymethyl)cyclobutyl]urea.
Uniqueness: What sets [3-(methoxymethyl)cyclobutyl]urea apart from these similar compounds is the combination of the cyclobutyl ring and the methoxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C7H14N2O2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
[3-(methoxymethyl)cyclobutyl]urea |
InChI |
InChI=1S/C7H14N2O2/c1-11-4-5-2-6(3-5)9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) |
Clé InChI |
OULJMEKGUKQYRM-UHFFFAOYSA-N |
SMILES canonique |
COCC1CC(C1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


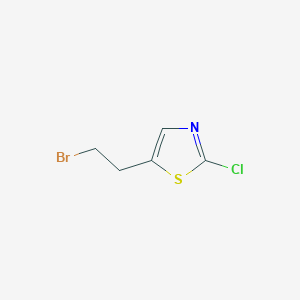
![tert-butylN-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate](/img/structure/B13599428.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
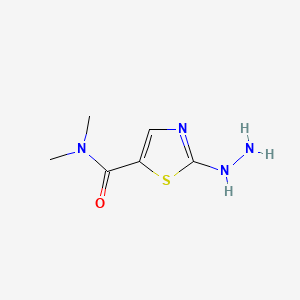


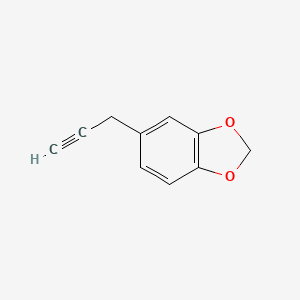
![2-(Benzo[b]thiophen-3-yl)acetaldehyde](/img/structure/B13599466.png)

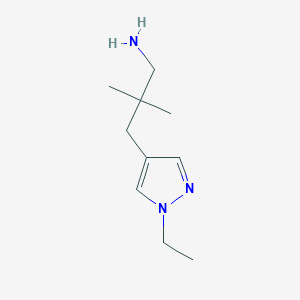
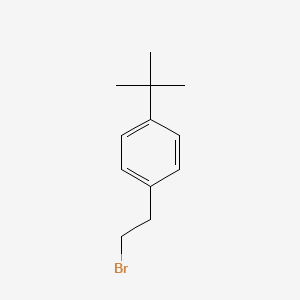
![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
